molecular formula C14H11Cl3N2O2S B13377977 N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide

N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide

Cat. No.: B13377977
M. Wt: 377.7 g/mol
InChI Key: IKNGBFBUGGMHTC-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H11Cl3N2O2S This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a benzenesulfonamide moiety

Properties

Molecular Formula

C14H11Cl3N2O2S

Molecular Weight

377.7 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide

InChI

InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

IKNGBFBUGGMHTC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloroethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5SO2Cl+Cl3CCH2NH2C6H5SO2N(Cl3CCH2)C6H5+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{Cl}_3\text{CCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{Cl}_3\text{CCH}_2)\text{C}_6\text{H}_5 + \text{HCl} C6​H5​SO2​Cl+Cl3​CCH2​NH2​→C6​H5​SO2​N(Cl3​CCH2​)C6​H5​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trichloroethyl group and the benzenesulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide
  • N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

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